Tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as ®-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C10H19NO3 . It has a molecular weight of 201.27 . The InChI code is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 201.27 . It is an oil at room temperature . The compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 289.5±13.0 °C at 760 mmHg .Scientific Research Applications
Metabolic Pathway Analysis
- CYP2C8- and CYP3A-Mediated Metabolism : A study by Prakash et al. (2008) focused on the metabolism of a compound with a tert-butyl group, demonstrating how it undergoes C-demethylation among other pathways. This could be relevant for understanding the metabolic stability and modification of tert-butyl containing compounds like the one (C. Prakash et al., 2008).
Synthetic Methodologies
- Enantioselective Nitrile Anion Cyclization : Chung et al. (2005) described a practical asymmetric synthesis of tert-butyl disubstituted pyrrolidines, highlighting a method that might be applicable to synthesizing the compound with high enantiomeric excess (John Y. L. Chung et al., 2005).
Applications in Drug Development
- Macrocyclic Tyk2 Inhibitors : Sasaki et al. (2020) reported the use of a related compound in the synthesis of macrocyclic Tyk2 inhibitors, which are potential therapeutic agents. This suggests the value of such compounds in drug synthesis and design (Y. Sasaki et al., 2020).
Antibacterial Agents
- Structure-Activity Relationship Study : Bouzard et al. (1992) explored the synthesis and antibacterial activity of compounds containing tert-butyl and cycloalkylamino groups, indicating potential antibacterial applications of structurally similar compounds (D. Bouzard et al., 1992).
Anti-Inflammatory Activities
- Synthesis and Evaluation : Ikuta et al. (1987) synthesized a series of compounds with tert-butyl groups, evaluating them as anti-inflammatory/analgesic agents. This study demonstrates the potential pharmaceutical applications of such compounds (H. Ikuta et al., 1987).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and specific measures to take if in eyes .
Properties
IUPAC Name |
tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-5-4-9(7-14)11-6-10(11)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSLZGJDQHHJIW-DVRYWGNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CC2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)[C@@H]2C[C@H]2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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